Molecular weight and formula of C19H20O4 beta-keto esters
Molecular weight and formula of C19H20O4 beta-keto esters
An In-Depth Technical Guide to β-Keto Esters of the Molecular Formula C19H20O4: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of β-keto esters corresponding to the molecular formula C19H20O4. While this specific formula does not correspond to a widely commercialized or extensively studied single molecule, it represents a class of structures with significant potential in synthetic and medicinal chemistry. This document establishes a representative model compound, Butyl 4-(phenoxy)benzoylacetate , and uses it as a framework to discuss the critical aspects of synthesis, purification, analytical characterization, and applications relevant to researchers, scientists, and drug development professionals. The guide emphasizes the underlying chemical principles, provides field-proven experimental protocols, and grounds all claims in authoritative references.
Physicochemical and Structural Properties
The molecular formula C19H20O4 encompasses a variety of structural isomers. For the purpose of this guide, we will focus on a plausible and representative β-keto ester structure: Butyl 4-(phenoxy)benzoylacetate. The β-keto ester motif is defined by a ketone functional group located on the carbon atom beta to the ester carbonyl group, a structure that imparts unique reactivity.[1]
The key physicochemical properties calculated for C19H20O4 are summarized below.
| Property | Value | Source |
| Molecular Formula | C19H20O4 | - |
| Molecular Weight | 312.36 g/mol | [2][3] |
| Exact Mass | 312.1362 g/mol | [4] |
| Elemental Composition | C: 73.06%, H: 6.45%, O: 20.49% | - |
| Topological Polar Surface Area | 52.6 Ų | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Rotatable Bonds | 8 | Calculated |
Synthesis of C19H20O4 β-Keto Esters: A Methodological Approach
The synthesis of β-keto esters is a cornerstone of organic chemistry, with the Claisen condensation being the most classic and fundamental method.[5][6] This reaction involves the base-mediated condensation between two ester molecules to form a new carbon-carbon bond.[7] For the synthesis of our model compound, Butyl 4-(phenoxy)benzoylacetate, a "crossed" or "mixed" Claisen condensation provides a logical and efficient pathway.[8]
Rationale for Synthetic Strategy
A crossed Claisen condensation is most effective when one of the ester partners lacks α-hydrogens, preventing it from self-condensing and leading to a more controlled reaction with higher yields of the desired product.[9] In our proposed synthesis, we react methyl 4-phenoxybenzoate (which has no α-hydrogens) with butyl acetate in the presence of a strong, non-nucleophilic base like sodium hydride (NaH) or sodium amide (NaNH2).
The base serves to deprotonate the α-carbon of butyl acetate, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the methyl 4-phenoxybenzoate. The final, irreversible deprotonation of the newly formed β-keto ester drives the reaction to completion.[5][7] An acidic workup is required in the final step to neutralize the enolate and yield the final product.[5]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for Butyl 4-(phenoxy)benzoylacetate via Claisen condensation.
Detailed Experimental Protocol
Materials:
-
Methyl 4-phenoxybenzoate
-
Butyl acetate (dried over molecular sieves)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO4)
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (N2 or Ar), wash sodium hydride (1.1 equivalents) with dry hexanes to remove mineral oil, and suspend it in anhydrous THF.
-
Enolate Formation: To the NaH suspension, add dry butyl acetate (3.0 equivalents) dropwise at 0 °C. Allow the mixture to stir for 1 hour. The formation of the enolate is the critical first step.
-
Condensation: Dissolve methyl 4-phenoxybenzoate (1.0 equivalent) in anhydrous THF and add it dropwise to the enolate solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl. This step neutralizes the base and protonates the product enolate.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil via flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure Butyl 4-(phenoxy)benzoylacetate.
Analytical Characterization
Confirming the identity and purity of the synthesized C19H20O4 β-keto ester is paramount. A combination of spectroscopic techniques provides a complete structural picture.
Spectroscopic Profile
The structure of β-keto esters is characterized by a dynamic equilibrium between the keto and enol tautomers. This tautomerism is observable via NMR and IR spectroscopy, with the equilibrium position influenced by solvent and temperature.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. The spectrum of a β-keto ester will typically show distinct peaks for both keto and enol forms.
| Functional Group | Vibrational Mode | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |
| C=O (Ester) | Stretch | ~1745 | ~1720 |
| C=O (Ketone) | Stretch | ~1715 | - |
| C=C (Enol) | Stretch | - | ~1650 |
| O-H (Enol) | Stretch (H-bonded) | - | 3200-2500 (broad) |
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. For our model compound, key expected signals include:
-
¹H NMR: Aromatic protons of the phenoxy and benzoyl rings, a singlet for the α-protons (~4.0 ppm in keto form), and signals for the butyl ester chain. An enolic proton may appear as a broad singlet downfield (>12 ppm).
-
¹³C NMR: Three distinct carbonyl signals (ketone, ester, and the enol-form ester), along with aromatic and aliphatic carbons.
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. Fragmentation patterns, often involving cleavages alpha to the carbonyl groups and McLafferty rearrangements, can provide further structural evidence.[10][11] The expected molecular ion peak [M]+ for C19H20O4 would be at m/z 312.1362.
Protocol for Spectroscopic Analysis
-
Sample Preparation: Prepare a ~5-10% solution of the purified product in a suitable deuterated solvent (e.g., CDCl3) for NMR analysis. For IR, a thin film can be prepared by applying the neat liquid sample between two salt plates.
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a standard spectrometer (e.g., 400 MHz).
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Obtain a high-resolution mass spectrum (HRMS) to confirm the exact mass and molecular formula.
-
-
Data Analysis: Integrate peaks, determine chemical shifts (ppm), and coupling constants (Hz) from NMR spectra. Assign characteristic absorption bands in the IR spectrum. Analyze the molecular ion peak and fragmentation pattern from the mass spectrum.
Applications in Research and Drug Development
β-Keto esters are highly valued as synthetic intermediates or "synthons" in organic chemistry.[6] Their unique structure, featuring both electrophilic and nucleophilic sites, makes them versatile building blocks for more complex molecules, including various heterocyclic systems and pharmaceutical agents.[12][13]
Role as a Synthetic Precursor
The true power of the β-keto ester moiety lies in its synthetic versatility. The acidic α-proton can be easily removed to form a stabilized enolate, which can then be used in a variety of C-C bond-forming reactions, such as alkylation or acylation.[14] Furthermore, the dicarbonyl structure is a key precursor for synthesizing important heterocyclic scaffolds like pyrazoles, pyrimidines, and quinolines, many of which form the core of biologically active compounds.[15]
For instance, β-keto esters are known to react with hydrazine derivatives to form pyrazolones, a class of compounds with demonstrated antimicrobial and cytotoxic activities.[15]
Visualization of Synthetic Utility
Caption: Synthetic utility of β-keto esters as precursors to diverse chemical scaffolds.
Relevance in Medicinal Chemistry
The β-keto ester functional group is a "privileged scaffold" in medicinal chemistry. It can act as a bioisostere for other functional groups or serve as a handle for attaching different pharmacophoric elements. Recently, β-keto esters have been designed as potential antibacterial agents by mimicking the structure of bacterial quorum sensing autoinducers.[12] This approach aims to inhibit bacterial communication, thereby reducing virulence and biofilm formation, which are key factors in antibiotic resistance.[12]
Conclusion
While a specific compound of formula C19H20O4 may not be a household name, the β-keto ester class it represents is of fundamental importance to chemical synthesis and drug discovery. Through the model compound Butyl 4-(phenoxy)benzoylacetate, this guide has detailed the logical synthesis via Claisen condensation, outlined rigorous analytical characterization protocols, and highlighted the vast potential of these molecules as versatile precursors for complex and biologically active compounds. For researchers in the pharmaceutical and chemical sciences, a deep understanding of the principles and methodologies presented herein is essential for innovation and development.
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